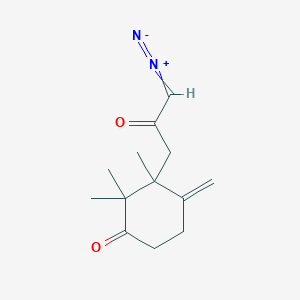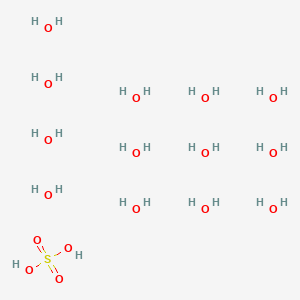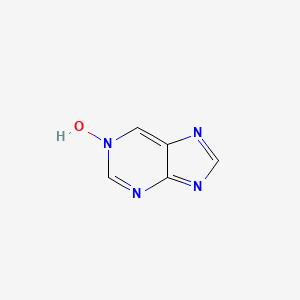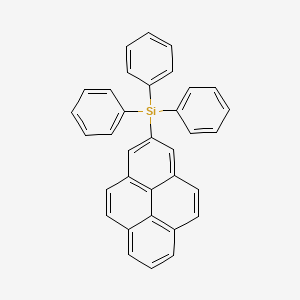
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride is an organic compound with a furan ring substituted with a chloromethyl group and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride typically involves the chloromethylation of 5-methylfuran-2-carbonyl chloride. This reaction can be carried out using chloromethyl ether and a Lewis acid catalyst such as zinc chloride under acidic conditions . The reaction proceeds through the formation of a chloromethyl carbocation, which then reacts with the furan ring to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures must be in place to handle the toxic and corrosive reagents involved in the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted furans with new functional groups (e.g., amines, thiols).
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Aldehydes or alcohols.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity allows it to modify the structure and function of target molecules, which can be exploited in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethane: A simpler compound with a single chloromethyl group, used primarily as a methylating agent.
4-Chlorobenzyl chloride: Contains a chloromethyl group attached to a benzene ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride is unique due to the presence of both a furan ring and a carbonyl chloride group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Propiedades
Número CAS |
246178-72-3 |
|---|---|
Fórmula molecular |
C7H6Cl2O2 |
Peso molecular |
193.02 g/mol |
Nombre IUPAC |
4-(chloromethyl)-5-methylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H6Cl2O2/c1-4-5(3-8)2-6(11-4)7(9)10/h2H,3H2,1H3 |
Clave InChI |
UZPFYRQERAFTQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)C(=O)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
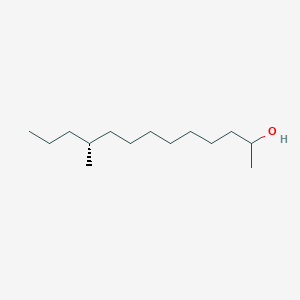
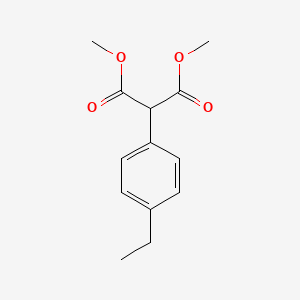
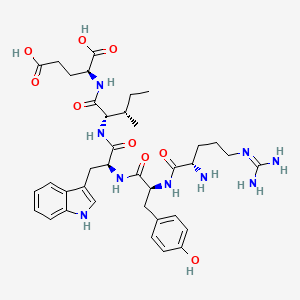

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

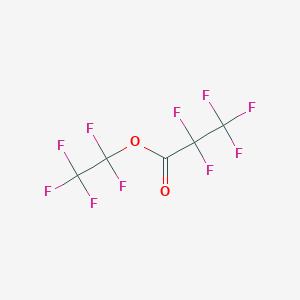
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
